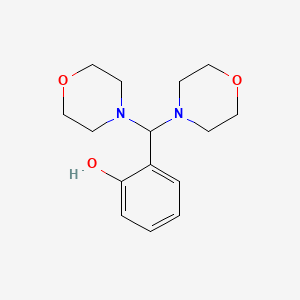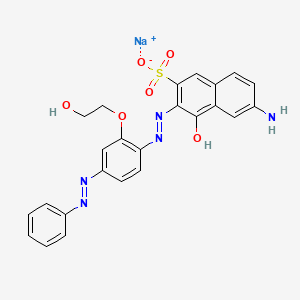
Ccris 4175
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ccris 4175 is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ccris 4175 typically involves a series of well-defined chemical reactions. The exact synthetic route can vary, but it generally includes steps such as condensation, cyclization, and purification. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same basic steps as in laboratory synthesis but is optimized for efficiency and cost-effectiveness. Key considerations include the availability of raw materials, energy consumption, and waste management.
Analyse Des Réactions Chimiques
Types of Reactions
Ccris 4175 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: In contrast, reduction involves the gain of electrons and can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens in the presence of a catalyst or under UV light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution can result in halogenated compounds.
Applications De Recherche Scientifique
Ccris 4175 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential role in cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its therapeutic potential in treating diseases and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ccris 4175 involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, receptor agonist, or antagonist, depending on the context. The compound’s effects are mediated through binding to active sites or allosteric sites on proteins, altering their function and activity.
Comparaison Avec Des Composés Similaires
Ccris 4175 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as Ccris 4176, Ccris 4177, and Ccris 4178 share structural similarities but differ in their reactivity and applications.
Uniqueness: this compound stands out due to its higher stability, broader range of reactivity, and more diverse applications in various fields.
Propriétés
Numéro CAS |
127750-17-8 |
|---|---|
Formule moléculaire |
C24H20N5NaO6S |
Poids moléculaire |
529.5 g/mol |
Nom IUPAC |
sodium;6-amino-4-hydroxy-3-[[2-(2-hydroxyethoxy)-4-phenyldiazenylphenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C24H21N5O6S.Na/c25-16-7-6-15-12-22(36(32,33)34)23(24(31)19(15)13-16)29-28-20-9-8-18(14-21(20)35-11-10-30)27-26-17-4-2-1-3-5-17;/h1-9,12-14,30-31H,10-11,25H2,(H,32,33,34);/q;+1/p-1 |
Clé InChI |
NXGJPMFBAJBBIQ-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)[O-])OCCO.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


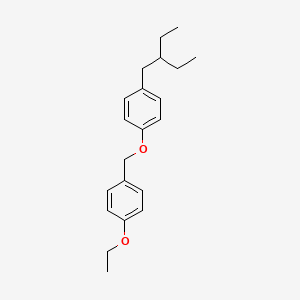

![N-[2-(Methylamino)ethyl]-N-(naphthalen-2-yl)benzamide](/img/structure/B14289587.png)
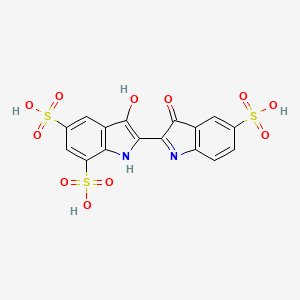
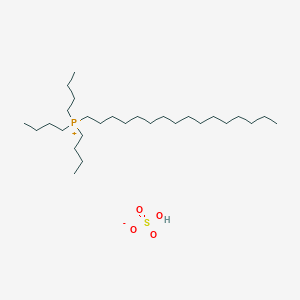
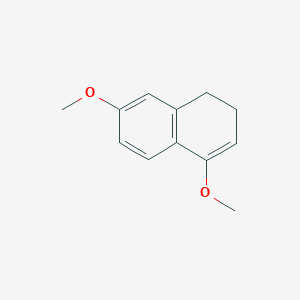
![1-[2-(2-Hydroxyethoxy)ethoxy]-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14289614.png)
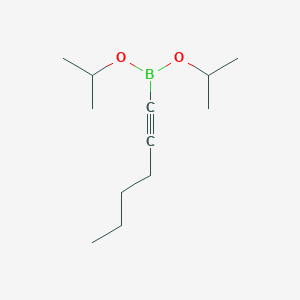

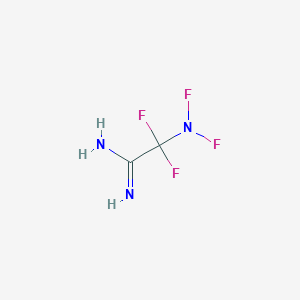
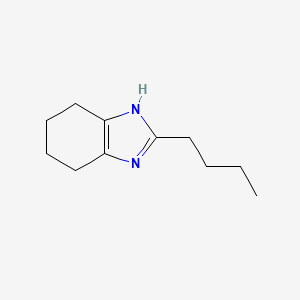
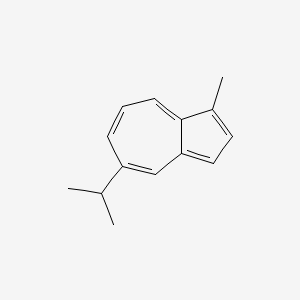
![Ethanone, 1-[4-(methylsulfonyl)-1-naphthalenyl]-](/img/structure/B14289650.png)
